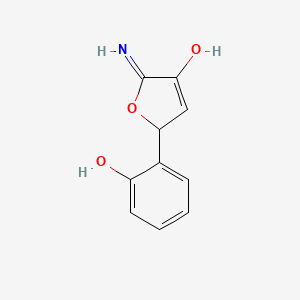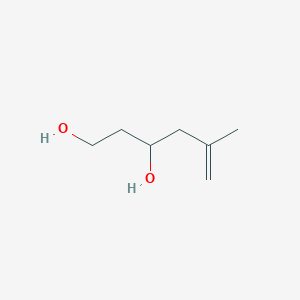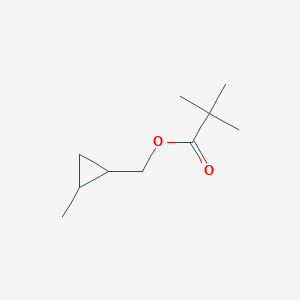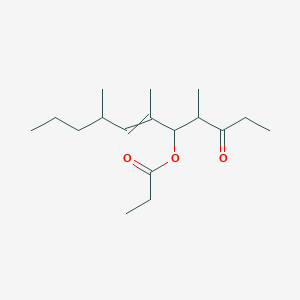
5-(2-Hydroxyphenyl)-2-imino-2,5-dihydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxyphenyl)-2-imino-2,5-dihydrofuran-3-ol is a heterocyclic compound that features a furan ring fused with a phenol group and an imine functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyphenyl)-2-imino-2,5-dihydrofuran-3-ol typically involves the condensation of 2-hydroxybenzaldehyde with an appropriate amine under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually refluxed to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are environmentally benign is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyphenyl)-2-imino-2,5-dihydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
5-(2-Hydroxyphenyl)-2-imino-2,5-dihydrofuran-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyphenyl)-2-imino-2,5-dihydrofuran-3-ol involves its interaction with biological targets such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the imine group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(2-Hydroxyphenyl)-1,2,4-triazole-3-thione:
2-(2-Hydroxyphenyl)benzothiazole: Known for its fluorescence properties and used in various analytical applications.
Uniqueness
5-(2-Hydroxyphenyl)-2-imino-2,5-dihydrofuran-3-ol is unique due to its specific combination of a furan ring, phenol group, and imine functionality, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
94830-29-2 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)-5-imino-2H-furan-4-ol |
InChI |
InChI=1S/C10H9NO3/c11-10-8(13)5-9(14-10)6-3-1-2-4-7(6)12/h1-5,9,11-13H |
InChI Key |
KQCSKGXVXQGEOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C=C(C(=N)O2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate](/img/structure/B14348321.png)



![N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide](/img/structure/B14348357.png)
![[(Ethenyloxy)methyl]cyclohexane](/img/structure/B14348359.png)
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide](/img/structure/B14348364.png)
![N''-[6-Phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]guanidine](/img/structure/B14348370.png)
![4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one](/img/structure/B14348383.png)





